molecular formula C8H10N2O6S2 B2823594 N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide CAS No. 96422-12-7

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B2823594
CAS No.: 96422-12-7
M. Wt: 294.3
InChI Key: ZLKTWFXITGZKLW-UHFFFAOYSA-N
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Description

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H10N2O6S2 and its molecular weight is 294.3. The purity is usually 95%.
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Biological Activity

N-(methylsulfonyl)-N-(4-nitrophenyl)methanesulfonamide, often referred to as 4NPMSA, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O4SC_7H_8N_2O_4S with a molecular weight of 216.21 g/mol. The compound features a sulfonamide group, which is significant for its biological interactions. The presence of a nitro group at the para position of the phenyl ring enhances its biological potency by influencing its electronic properties and steric configuration.

Table 1: Structural Features of 4NPMSA

FeatureDescription
Molecular FormulaC₇H₈N₂O₄S
Molecular Weight216.21 g/mol
Key Functional GroupsSulfonamide, Nitro
Crystal SystemMonoclinic
Space GroupP2₁

Biological Activities

The biological activities of sulfonamides, including 4NPMSA, are extensive and include:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties, primarily through inhibition of bacterial folate synthesis. Research indicates that compounds like 4NPMSA can exhibit significant antibacterial effects against various strains of bacteria .
  • Anti-inflammatory Effects : The sulfonamide moiety has been associated with anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : Studies have suggested that derivatives of sulfonamides can inhibit tumor growth and may act as chemotherapeutic agents. For instance, 4NPMSA has been investigated for its potential to suppress cancer stem cell growth in non-small-cell lung carcinoma (NSCLC) models .

The mechanism underlying the biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amide hydrogen atom in the compound can form hydrogen bonds with receptor sites, facilitating interactions that lead to biological responses .
  • Structural Configuration : The spatial arrangement of substituents around the nitrogen and sulfur atoms influences the compound's binding affinity to target proteins, enhancing its efficacy as an inhibitor in various biochemical pathways .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various sulfonamides, including 4NPMSA, the compound demonstrated notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard antibiotics, indicating its potential as a novel antibacterial agent .

Case Study 2: Anticancer Activity

Research published on the anticancer effects of sulfonamide derivatives highlighted that 4NPMSA exhibited cytotoxicity against several cancer cell lines. The study revealed that treatment with the compound led to reduced cell viability and induced apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Properties

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O6S2/c1-17(13,14)10(18(2,15)16)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKTWFXITGZKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-nitroaniline (5.04 g, 36.5 mmol) in CH2Cl2 (100 ml) cooled to 0° C. were added Et3N (6.61 mL, 47.4 mmol) and MsCl (3.39 mL, 43.8 mmol) and the mixture was stirred at room temperature overnight to give dimethanesulfonyl-(4-nitro-phenyl)-amine as a yellow solid (10.46 g, 98%) following work-up.
Quantity
5.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
6.61 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.39 mL
Type
reactant
Reaction Step Two

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